Higher Lipophilicity (XLogP3) Relative to Unsubstituted Phenyl Analog
The target compound exhibits higher computed lipophilicity (XLogP3 = 3.1) compared to 2-phenylthiazole-4-carbaldehyde (XLogP3 = 2.4), representing a 0.7 log unit increase that is relevant for blood-brain barrier penetration and CNS drug design [1]. This difference arises directly from the two methyl groups on the phenyl ring.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 2-Phenylthiazole-4-carbaldehyde: XLogP3 = 2.4 |
| Quantified Difference | ΔXLogP3 = +0.7 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A 0.7 log unit higher XLogP3 can translate to significantly enhanced membrane permeability, a critical parameter when selecting building blocks for CNS-targeted compound libraries.
- [1] PubChem Computed Properties: CID 53407327 (XLogP3 = 3.1) and CID 736524 (XLogP3 = 2.4). National Center for Biotechnology Information (2025). View Source
